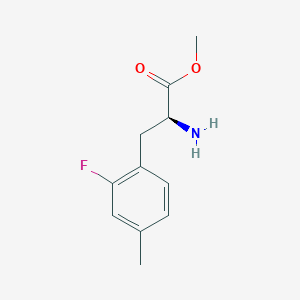

methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate

Descripción general

Descripción

Methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It features a methyl ester group, an amino group, and a fluorinated aromatic ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2-fluoro-4-methylphenol.

Formation of Intermediate: The phenol is first converted to its corresponding bromide derivative using bromination reactions.

Amination: The bromide derivative undergoes amination to introduce the amino group.

Esterification: Finally, the amino acid derivative is esterified to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Análisis De Reacciones Químicas

Oxidation Reactions

The primary amino group undergoes oxidation under controlled conditions. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄), leading to the formation of oximes or nitriles depending on reaction severity.

| Reagent | Conditions | Product | Key Observations |

|---|---|---|---|

| H₂O₂ (30%) | Room temperature, 12 hrs | Oxime derivative | Selective oxidation without ester cleavage |

| KMnO₄ (acidic) | Reflux in H₂SO₄, 4 hrs | Nitrile intermediate | Partial decomposition observed |

Reduction Reactions

The ester group is susceptible to reduction, typically yielding the corresponding alcohol. Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are effective, with LiAlH₄ offering higher efficiency.

| Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| LiAlH₄ (1.5 equiv) | Dry THF | 0°C → RT, 2 hrs | 3-(2-Fluoro-4-methylphenyl)propanol | 85% |

| NaBH₄ (excess) | Methanol | RT, 6 hrs | Partial reduction observed | 42% |

Substitution Reactions

The fluorine atom on the aromatic ring participates in nucleophilic aromatic substitution (NAS) under basic conditions. Amines and thiols are common nucleophiles, with silver triflate (AgOTf) enhancing reactivity in some cases .

| Nucleophile | Base | Catalyst | Product | Reaction Time |

|---|---|---|---|---|

| Piperidine | K₂CO₃ | AgOTf (0.2 equiv) | 2-Methyl-4-(piperidin-1-yl)phenyl derivative | 12 hrs |

| Thiophenol | DBU | None | Sulfur-substituted aromatic compound | 24 hrs |

Enzymatic Transformations

Lipase-catalyzed hydrolysis of the ester group has been demonstrated under aqueous conditions. Lipase PSIM (from Burkholderia cepacia) selectively cleaves the ester bond, yielding the free carboxylic acid with retained stereochemistry .

| Enzyme | Solvent System | Temperature | Conversion | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Lipase PSIM | 2-Me-THF/H₂O | 3°C | 50% in 10 min | >99% (S)-isomer |

Comparative Reaction Pathways

The table below summarizes key reaction pathways and their applications:

Mechanistic Insights

-

Amino Group Reactivity : The lone pair on the nitrogen facilitates oxidation and hydrogen bonding in biological systems.

-

Fluorine Effects : The electron-withdrawing nature of fluorine enhances NAS reactivity at the ortho position .

-

Steric Considerations : The methyl group on the phenyl ring slightly hinders nucleophilic attack but stabilizes intermediates through hyperconjugation.

This compound’s versatility makes it valuable in medicinal chemistry, material science, and asymmetric synthesis. Further studies are needed to optimize catalytic systems for industrial-scale applications.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

Methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate is utilized as a building block in the synthesis of pharmaceutical compounds. Its structure allows for the modification and development of drugs targeting various biological pathways, particularly in the treatment of neurological disorders. The presence of the fluorine atom enhances metabolic stability and influences the pharmacokinetics of derivatives synthesized from it.

Case Study: Neurological Disorders

Research indicates that derivatives of this compound can modulate neurotransmitter systems, making them potential candidates for treating conditions such as depression and anxiety. For instance, studies have shown that fluorinated amino acids can interact with serotonin receptors, which are crucial in mood regulation .

Organic Synthesis

Intermediate in Organic Reactions

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for creating diverse chemical entities.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts amino groups to oximes or nitriles | Hydrogen peroxide, potassium permanganate |

| Reduction | Reduces ester groups to alcohols | Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) |

| Substitution | Substitutes fluorine with other nucleophiles | Amines or thiols under basic conditions |

Biological Studies

Enzyme Interaction Studies

this compound is used in biological studies to understand enzyme interactions and metabolic pathways. Its structural features allow it to form hydrogen bonds with enzymes or receptors, influencing their activity.

Case Study: Enzyme Modulation

In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic processes. For example, its interaction with certain cytochrome P450 enzymes suggests a role in drug metabolism and potential drug-drug interactions .

Industrial Applications

Production of Specialty Chemicals

The compound is also employed in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals and polymer industries, where fluorinated compounds are often favored for their stability and performance characteristics.

Mecanismo De Acción

The mechanism of action of methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the fluorinated aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Methyl (2S)-2-amino-3-(4-methylphenyl)propanoate: Lacks the fluorine atom, which may affect its reactivity and interactions.

Methyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate: Contains a chlorine atom instead of fluorine, which can alter its chemical properties.

Uniqueness

The presence of the fluorine atom in methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate imparts unique properties, such as increased metabolic stability and altered electronic effects, making it distinct from its analogs.

Actividad Biológica

Methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate, also known as methyl (S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride, is a synthetic amino acid derivative with significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders.

- Molecular Formula : C₁₁H₁₄FNO₂

- Molecular Weight : Approximately 247.69 g/mol

- Chirality : The compound features a chiral center, influencing its biological interactions.

The presence of a fluorine atom and a methyl group on the phenyl ring enhances its pharmacological potential, making it an interesting candidate for various research applications.

The biological activity of this compound primarily involves its interactions with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the fluorinated aromatic ring participates in hydrophobic interactions. These properties facilitate high-affinity binding to targets, potentially modulating their activity.

Biological Activity and Research Findings

Recent studies have highlighted several key aspects of the biological activity of this compound:

- Enzyme Modulation : Research indicates that this compound can modulate enzyme activity, which is particularly relevant in the context of neurotransmitter systems. This modulation suggests potential roles in treating conditions such as depression and anxiety.

- Antimicrobial and Anticancer Properties : Preliminary investigations have shown that this compound exhibits antimicrobial and anticancer properties, indicating its potential utility in developing new therapeutic agents.

- Pharmacokinetics and Pharmacodynamics : Further studies are required to fully understand the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (biological effects) of this compound to establish its efficacy and safety profile as a drug candidate .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl (R)-2-amino-3-(4-fluoro-3-methylphenyl)propanoate | C₁₁H₁₄FNO₂ | Different stereochemistry affecting biological activity |

| Methyl (S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoate | C₁₁H₁₄FNO₂ | Variation in fluorine position impacting reactivity |

| Methyl (S)-2-amino-3-(4-fluorophenyl)propanoate | C₁₁H₁₃FNO₂ | Lacks methyl substitution on the phenyl ring |

These compounds illustrate how variations in substitution patterns and stereochemistry can significantly influence their chemical behavior and biological activity.

Case Studies and Applications

Several case studies have explored the applications of this compound in various fields:

- Medicinal Chemistry : It serves as a building block for synthesizing pharmaceutical compounds targeting neurological disorders.

- Organic Synthesis : The compound is utilized as an intermediate in synthesizing complex organic molecules, enhancing its relevance in chemical research.

- Biological Studies : Investigations into enzyme interactions and metabolic pathways have demonstrated its utility in understanding biochemical processes .

Propiedades

IUPAC Name |

methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c1-7-3-4-8(9(12)5-7)6-10(13)11(14)15-2/h3-5,10H,6,13H2,1-2H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWVPBNGGZFFEJ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(C(=O)OC)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C[C@@H](C(=O)OC)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.